N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea, commonly known as "NED-19," is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. NED-19 is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which plays a crucial role in regulating various physiological processes, including thermoregulation, pain sensation, and cancer development.
Scientific Research Applications
NED-19 has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of NED-19 is in the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channels. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channels are involved in various physiological processes, including cold sensation, pain sensation, and cancer development. NED-19 has been shown to selectively block N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channels, making it a valuable tool for studying the role of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channels in different physiological processes.
Mechanism of Action
NED-19 selectively blocks N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channels by binding to a specific site on the channel. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channels are activated by cold temperatures and various chemical compounds, including menthol and icilin. NED-19 competes with these compounds for binding to the N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channel, effectively blocking the channel's activity.
Biochemical and Physiological Effects:
NED-19 has been shown to have various biochemical and physiological effects. In vitro studies have shown that NED-19 can inhibit the proliferation of cancer cells by blocking N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channels. NED-19 has also been shown to reduce pain sensation in animal models, making it a potential therapeutic agent for pain management.
Advantages and Limitations for Lab Experiments
One of the significant advantages of NED-19 is its selectivity for N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channels. This selectivity allows researchers to study the role of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channels in different physiological processes without affecting other channels' activity. However, one of the limitations of NED-19 is its relatively short half-life, which can make it challenging to use in long-term experiments.
Future Directions
There are several future directions for research on NED-19. One potential direction is the development of more potent N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channel blockers based on the structure of NED-19. Another potential direction is the study of the role of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channels in cancer development and the potential use of NED-19 as a therapeutic agent for cancer treatment. Additionally, further research is needed to understand the long-term effects of NED-19 on different physiological processes and its potential applications in pain management.
Conclusion:
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea, or NED-19, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. NED-19 is a selective antagonist of the N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channel, making it a valuable tool for studying the role of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channels in different physiological processes. The synthesis of NED-19 is relatively straightforward, and it has several advantages, including its selectivity for N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channels. However, further research is needed to understand the long-term effects of NED-19 on different physiological processes and its potential applications in various fields.
Synthesis Methods
The synthesis of NED-19 involves the reaction between 2-(3,4-dimethoxyphenyl)ethylamine and 1-naphthylisocyanate. The reaction is carried out in anhydrous dichloromethane at room temperature, and the resulting NED-19 product is purified using column chromatography. The synthesis of NED-19 is relatively straightforward and can be achieved with high yields.
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-naphthalen-1-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-19-11-10-15(14-20(19)26-2)12-13-22-21(24)23-18-9-5-7-16-6-3-4-8-17(16)18/h3-11,14H,12-13H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUGIDIGTXHDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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